7-Bromo-7-octenenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-bromooct-7-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN/c1-8(9)6-4-2-3-5-7-10/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOTZJOKEGDJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641089 | |
| Record name | 7-Bromooct-7-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-19-2 | |
| Record name | 7-Bromooct-7-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 7-Bromo-7-octenenitrile from 7-octen-1-al
Abstract: This document provides an in-depth technical guide for the synthesis of 7-Bromo-7-octenenitrile, a bifunctional molecule, starting from 7-octen-1-al. The synthetic challenge lies in the selective transformation of two distinct functional groups—an aldehyde and a terminal alkene—within the same molecule. This guide details a robust and logical three-step synthetic strategy designed to maximize yield and purity by addressing chemoselectivity at each stage. The core transformations involve the conversion of the aldehyde to a nitrile via an aldoxime intermediate, followed by the electrophilic addition of bromine to the alkene, and culminating in a regioselective dehydrobromination to yield the target vinyl bromide. This paper provides detailed mechanistic insights, step-by-step experimental protocols, and data presentation to support researchers and drug development professionals in the successful execution of this synthesis.
Strategic Overview: A Three-Pronged Approach
The synthesis of 7-Bromo-7-octenenitrile from 7-octen-1-al requires a carefully planned sequence of reactions to ensure that the transformations on the aldehyde and alkene moieties do not interfere with each other. A linear synthesis approach is the most logical, where each functional group is addressed sequentially.
The chosen strategy proceeds as follows:
-
Nitrile Formation: The aldehyde group of 7-octen-1-al is converted to a nitrile. This is prioritized because the resulting nitrile group is significantly less reactive than the initial aldehyde, rendering it inert to the subsequent bromination conditions.
-
Vicinal Dibromination: The terminal alkene of the newly formed 7-octenenitrile undergoes electrophilic addition with molecular bromine (Br₂) to form a stable 7,8-dibromo intermediate.
-
Regioselective Elimination: A base-mediated dehydrobromination of the vicinal dibromide is performed to selectively eliminate one equivalent of hydrogen bromide (HBr), forming the desired vinyl bromide structure of 7-Bromo-7-octenenitrile.
This sequence ensures that the more sensitive functional group is transformed first and protects it from undesired side reactions in subsequent steps.
Caption: Overall synthetic workflow.
Step 1: Conversion of 7-octen-1-al to 7-octenenitrile
Mechanistic Rationale & Experimental Causality
The conversion of aldehydes to nitriles is a cornerstone transformation in organic synthesis. A highly reliable and mild method proceeds through a two-stage, one-pot reaction involving the formation of an aldoxime intermediate, which is then dehydrated to the nitrile.[1]
-
Oxime Formation: 7-octen-1-al reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a mild base. The base deprotonates the hydroxylamine hydrochloride to release the free hydroxylamine nucleophile, which attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent proton transfer and dehydration yield the aldoxime.
-
Dehydration: A suitable dehydrating agent is then used to eliminate a molecule of water from the aldoxime, resulting in the formation of the nitrile.
This method is selected for its high efficiency and, critically, its compatibility with the terminal alkene group, which remains unaffected under these mild conditions.[2]
Caption: Aldehyde to nitrile conversion mechanism.
Detailed Experimental Protocol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| 7-octen-1-al | 126.20 | 10.0 | 1.0 | 1.26 g |
| Hydroxylamine Hydrochloride | 69.49 | 12.0 | 1.2 | 0.83 g |
| Sodium Acetate (anhydrous) | 82.03 | 12.0 | 1.2 | 0.98 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 20 mL |
| Acetic Anhydride | 102.09 | 20.0 | 2.0 | 1.88 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-octen-1-al (1.26 g, 10.0 mmol), hydroxylamine hydrochloride (0.83 g, 12.0 mmol), and sodium acetate (0.98 g, 12.0 mmol).
-
Add N,N-Dimethylformamide (DMF, 20 mL) to the flask.
-
Stir the mixture at room temperature for 2-3 hours. Monitor the formation of the aldoxime by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.88 mL, 20.0 mmol) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete conversion of the oxime to the nitrile.
-
Pour the reaction mixture into 100 mL of cold water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 7-octenenitrile.
Step 2: Synthesis of 7,8-Dibromooctanenitrile
Mechanistic Rationale & Experimental Causality
The bromination of an alkene is a classic example of electrophilic addition.[3] The π-electrons of the carbon-carbon double bond act as a nucleophile, attacking one of the bromine atoms in Br₂. This leads to the formation of a three-membered cyclic bromonium ion intermediate.[4] The reaction is completed by the attack of the resulting bromide anion (Br⁻) on one of the carbons of the bromonium ion, opening the ring to form the vicinal dibromide.[5][6]
This reaction is highly selective for the alkene in the presence of the nitrile group, as the C≡N triple bond is significantly less nucleophilic and less reactive towards electrophiles like bromine under these conditions. An inert solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄) is typically used.[5]
Caption: Electrophilic addition of bromine to an alkene.
Detailed Experimental Protocol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| 7-octenenitrile | 123.19 | 8.0 | 1.0 | 0.99 g |
| Bromine (Br₂) | 159.81 | 8.8 | 1.1 | 0.45 mL |
| Dichloromethane (DCM) | 84.93 | - | - | 40 mL |
Procedure:
-
Dissolve 7-octenenitrile (0.99 g, 8.0 mmol) in dichloromethane (DCM, 30 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of bromine (0.45 mL, 8.8 mmol) in DCM (10 mL) and add it to the dropping funnel.
-
Add the bromine solution dropwise to the stirred solution of the nitrile over 30 minutes. The characteristic reddish-brown color of bromine should disappear as it reacts.[6]
-
After the addition is complete, stir the reaction at 0 °C for an additional hour.
-
Allow the reaction to warm to room temperature and wash with a 10% aqueous solution of sodium thiosulfate (2 x 30 mL) to quench any unreacted bromine.
-
Separate the organic layer, wash with water (1 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 7,8-dibromooctanenitrile, which can be used in the next step without further purification.
Step 3: Synthesis of 7-Bromo-7-octenenitrile
Mechanistic Rationale & Experimental Causality
The final step is the formation of the vinyl bromide via a base-mediated elimination of one equivalent of HBr. This is an E2 (elimination, bimolecular) reaction. The choice of base is critical for the regioselectivity of this step. The vicinal dibromide has two types of protons that can be abstracted: one at C7 and two at C8.
-
Abstraction of the C7 proton would lead to the formation of an 8-bromo-6-octenenitrile isomer.
-
Abstraction of a C8 proton leads to the desired 7-Bromo-7-octenenitrile.
To favor the formation of the terminal vinyl bromide (Hofmann-like product), a sterically hindered (bulky) base such as potassium tert-butoxide (t-BuOK) is employed. The large size of the base makes it difficult to access the more sterically hindered C7 proton, leading to preferential abstraction of one of the more accessible terminal C8 protons.
Detailed Experimental Protocol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| 7,8-Dibromooctanenitrile | 283.00 | 7.0 (crude) | 1.0 | ~1.98 g |
| Potassium tert-butoxide | 112.21 | 8.4 | 1.2 | 0.94 g |
| Tetrahydrofuran (THF), dry | 72.11 | - | - | 35 mL |
Procedure:
-
Dissolve the crude 7,8-dibromooctanenitrile (~1.98 g, 7.0 mmol) in dry tetrahydrofuran (THF, 35 mL) under a nitrogen atmosphere in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution or slurry of potassium tert-butoxide (0.94 g, 8.4 mmol) in dry THF (15 mL).
-
Add the potassium tert-butoxide suspension to the dibromide solution slowly over 20 minutes at 0 °C.
-
After the addition, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure 7-Bromo-7-octenenitrile.
References
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-
Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
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-
Lin, H., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(40), 24655-24659. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020, July 4). Alkene + Br2 + H2O. Retrieved from [Link]
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Chemguide. (n.d.). The preparation of nitriles. Retrieved from [Link]
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Reddit. (2019, November 23). Do bromination of alkenes go after the terminal alkene? Or the alkene that is more substituted? Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Retrieved from [Link]
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SciSpace. (n.d.). Synthesis of an alpha-Bromo-beta-lactam, 7-Bromo-8-oxo-1-azabicyclo[4.2.0]octane, by Carbene Insertion. Retrieved from [Link]
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Yonsei University. (2007, March 26). One-pot synthesis of conjugated alkynenitriles from aldehydes. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Potassium tert-butoxide promoted a direct one-pot synthesis of nitriles from aldehydes at room temperature. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 7-Bromo-7-octenenitrile via the Wittig Reaction
This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of 7-Bromo-7-octenenitrile, a valuable bifunctional molecule for further chemical elaboration. The core of this synthesis is the Wittig reaction, a cornerstone of modern organic chemistry for the stereoselective formation of carbon-carbon double bonds.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of this synthetic route.
Introduction: The Strategic Importance of the Wittig Reaction
The Wittig reaction, developed by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, is a powerful method for the synthesis of alkenes from aldehydes or ketones.[2][3] The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent.[2][3] A key advantage of the Wittig reaction is the unambiguous placement of the newly formed double bond, a feature not always achievable with other olefination methods.[4] This precise control is critical in the synthesis of complex molecules where isomeric purity is paramount.
This guide will focus on a specific application of the Wittig reaction: the preparation of 7-Bromo-7-octenenitrile. This target molecule incorporates both a terminal bromoalkene and a nitrile functionality, making it a versatile building block in organic synthesis. The retrosynthetic analysis of 7-Bromo-7-octenenitrile points to 6-oxohexanenitrile as a readily available starting material and a brominated phosphorus ylide.
Retrosynthetic Strategy and Mechanistic Overview
The synthesis of 7-Bromo-7-octenenitrile is approached through a standard Wittig olefination strategy. The carbon-carbon double bond is formed by the reaction of an aldehyde with a phosphorus ylide.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of 7-Bromo-7-octenenitrile.
Reaction Mechanism
The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism between the phosphorus ylide and the aldehyde.[1] This forms a transient four-membered ring intermediate called an oxaphosphetane.[1][4] The oxaphosphetane then collapses to yield the desired alkene and triphenylphosphine oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward.[1]
Sources
A Guide to the FTIR Spectroscopic Analysis of 7-Bromo-7-octenenitrile: Characterization of Nitrile and Vinyl Bromide Moieties
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 7-Bromo-7-octenenitrile. Tailored for researchers and drug development professionals, this document details the theoretical underpinnings, experimental protocols, and data interpretation required to confidently identify and characterize the key nitrile (C≡N) and vinyl bromide (C=C-Br) functional groups within the molecule.
Part 1: Theoretical Foundations of FTIR for Functional Group Analysis
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its covalent bonds stretch, bend, and rotate at specific, quantized frequencies. An FTIR spectrometer measures this absorption, producing a unique spectral fingerprint that allows for the identification of its constituent functional groups.[1][2]
The Nitrile (C≡N) Functional Group: A Distinctive Signature
The nitrile group (-C≡N) is one of the most readily identifiable functional groups in FTIR spectroscopy.
-
C≡N Stretching Vibration (ν): The carbon-nitrogen triple bond is strong and highly polar. The stretching of this bond requires significant energy and results in a large change in the dipole moment, leading to a characteristically sharp and intense absorption band.[3] For saturated alkyl nitriles, like the one in 7-Bromo-7-octenenitrile, this peak is reliably found in the 2260–2240 cm⁻¹ region.[3] Its position in the relatively uncluttered triple-bond region of the spectrum (2500–2000 cm⁻¹) makes it an unambiguous marker for the presence of a nitrile.[4]
The Vinyl Bromide (C=CH-Br) Functional Group: A Multi-Peak System
The vinyl bromide moiety presents a more complex, yet equally informative, set of vibrational modes. Analysis requires identifying peaks associated with the carbon-carbon double bond, the attached vinyl hydrogens, and the carbon-bromine bond.
-
C=C Stretching Vibration (ν): The stretching of the carbon-carbon double bond in alkenes typically gives rise to a moderate-intensity band between 1680–1640 cm⁻¹ .[5][6][7] Its intensity can vary depending on the substitution pattern around the double bond.[6]
-
Vinylic C-H Stretching Vibration (ν): A key diagnostic feature for unsaturation is the stretching of C-H bonds where the carbon is sp² hybridized. These vibrations occur at higher frequencies than their sp³ counterparts in alkanes.[5] Look for medium-intensity bands in the region of 3100–3020 cm⁻¹ .[8][9] The presence of absorption peaks above 3000 cm⁻¹ is a strong indicator of an alkene or aromatic compound.[5][9]
-
Vinylic C-H Bending Vibration (δ): The out-of-plane bending or "wagging" of the vinylic C-H bonds produces strong and diagnostically valuable absorptions in the fingerprint region, typically between 1000–650 cm⁻¹ .[5][6][7] For a monosubstituted alkene (R-CH=CH₂), which is analogous to the vinyl bromide structure, strong characteristic bands are expected around 990 cm⁻¹ and 910 cm⁻¹ .[8]
-
C-Br Stretching Vibration (ν): The carbon-bromine bond stretch is found at much lower frequencies, typically in the 690–515 cm⁻¹ range.[10] While this absorption falls within the complex fingerprint region, its presence can help confirm the structure.
Part 2: Experimental Protocol for FTIR Analysis
The following protocol outlines a robust methodology for acquiring a high-quality FTIR spectrum of 7-Bromo-7-octenenitrile using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples due to its minimal sample preparation requirement.[2][11][12]
Instrumentation and Performance Qualification (Trustworthiness)
Causality: Before any analysis, the instrument's performance must be verified to ensure the accuracy and reliability of the data. This is a self-validating step that establishes a trustworthy baseline for the experiment.
Protocol:
-
Ensure the FTIR spectrometer has been powered on for at least 30-60 minutes to allow the source and laser to stabilize.[13]
-
Perform an instrument performance qualification (PQ) test using a certified polystyrene reference film.[14][15][16]
-
Verify that the wavenumber accuracy of the instrument is within acceptable tolerances (typically ±1 cm⁻¹) by checking the positions of known polystyrene absorption bands.[14][17]
-
Assess the instrument's resolution by examining specific peak-trough pairs in the polystyrene spectrum as defined by pharmacopeial standards.[13]
Sample Preparation and Background Acquisition
Causality: The ATR technique relies on intimate contact between the sample and the ATR crystal.[18] A background spectrum is essential to computationally subtract the spectral contributions of atmospheric water vapor and carbon dioxide, which would otherwise interfere with the sample spectrum.
Protocol:
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a lint-free wipe.[2]
-
Acquire a background spectrum. This scan measures the ambient environment and the instrument's optical bench, providing a baseline for the sample measurement.
Step-by-Step Data Acquisition
-
Apply a small drop of 7-Bromo-7-octenenitrile directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
Acquire the sample spectrum. Typical parameters for a liquid sample include:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans (co-added to improve signal-to-noise ratio)
-
-
After the measurement is complete, clean the ATR crystal immediately using a lint-free wipe and an appropriate solvent.
Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the data acquisition process.
Caption: A flowchart of the ATR-FTIR experimental procedure.
Part 3: Spectral Interpretation and Data Analysis
The resulting FTIR spectrum of 7-Bromo-7-octenenitrile should be analyzed by identifying the characteristic absorption bands detailed in Part 1.
Expected Peak Assignment
The primary goal is to locate and assign the peaks corresponding to the nitrile and vinyl bromide groups, as well as the underlying alkyl structure.
Data Presentation: Summary of Expected Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity / Shape |
| C-H Stretch (sp²) | Vinyl C-H | 3100–3020 | Medium |
| C-H Stretch (sp³) | Alkyl C-H | 2960–2850 | Strong |
| C≡N Stretch | Nitrile | 2260–2240 | Strong, Sharp |
| C=C Stretch | Alkene | 1680–1640 | Medium to Weak |
| C-H Bend (sp³) | Alkyl CH₂/CH₃ | 1470–1350 | Medium |
| C-H Bend (sp²) | Vinyl C-H (oop) | 1000–900 | Strong |
| C-Br Stretch | Alkyl Bromide | 690–515 | Medium to Strong |
oop = out-of-plane
Correlating Spectral Features to Molecular Structure
The presence of a strong, sharp peak around 2250 cm⁻¹ is definitive evidence of the nitrile functional group.[3] The vinyl group is confirmed by a combination of peaks: the C-H stretch just above 3000 cm⁻¹, the C=C stretch around 1650 cm⁻¹, and the strong out-of-plane C-H bending bands near 990 and 910 cm⁻¹.[5][8] The strong absorptions between 2960-2850 cm⁻¹ correspond to the C-H stretching of the alkyl chain, a feature common to most organic molecules.[8] The C-Br stretch, while expected, may be difficult to assign definitively as it falls in the crowded fingerprint region.[10]
Visualization: Spectral Interpretation Logic
This diagram illustrates the logical connection between the molecular structure and its expected spectral features.
Caption: Correlating functional groups to their IR spectral regions.
Part 4: Conclusion
By following the detailed protocols and interpretative guidance in this document, researchers can effectively use FTIR spectroscopy to confirm the chemical identity and structural integrity of 7-Bromo-7-octenenitrile. The distinct and reliable absorption bands of the nitrile and vinyl functional groups serve as excellent spectroscopic markers for qualitative analysis, reaction monitoring, and quality control in a drug development setting. The combination of a robust experimental methodology with a sound theoretical understanding ensures the generation of high-fidelity, defensible analytical data.
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Navigating the Uncharted: A Technical Guide to the Synthesis, Characterization, and CAS Registry Nomination of 7-Bromo-7-octenenitrile
For distribution to researchers, scientists, and drug development professionals.
Abstract
The exploration of novel chemical entities is the cornerstone of innovation in therapeutic and materials science. This guide delineates a comprehensive scientific pathway for the synthesis, purification, and structural elucidation of the novel compound, 7-Bromo-7-octenenitrile. As this molecule is not currently registered in the Chemical Abstracts Service (CAS) database, we present a self-validating workflow designed to generate the requisite analytical data for its formal nomination and registration. This document serves as both a practical laboratory manual and a strategic overview for researchers navigating the process of characterizing and registering a new chemical substance.
Introduction: The Rationale for 7-Bromo-7-octenenitrile
The unique structural motif of a terminal vinyl bromide coupled with a nitrile functionality within an eight-carbon chain positions 7-Bromo-7-octenenitrile as a versatile synthetic intermediate. The vinyl bromide offers a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments.[1] Concurrently, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing a rich scaffold for further molecular elaboration.[2] The successful synthesis and characterization of this compound are the foundational steps toward unlocking its potential in medicinal chemistry and materials science.
Proposed Synthesis Pathway: A Grignard Approach
A robust and logical synthetic route to 7-Bromo-7-octenenitrile involves a Grignard reaction between a suitable precursor and a bromine source. The following protocol is proposed, grounded in established organometallic chemistry principles.
Experimental Protocol: Synthesis of 7-Bromo-7-octenenitrile
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq).
-
Add a solution of 7-octenenitrile (1.0 eq) in anhydrous tetrahydrofuran (THF). An iodine crystal can be added to initiate the reaction.
-
The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed, forming the Grignard reagent, (cyanopentyl)magnesium bromide.
-
-
Bromination:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of bromine (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 7-Bromo-7-octenenitrile via flash column chromatography on silica gel.
-
Structural Elucidation and Purity Assessment: A Multi-Technique Approach
To unequivocally confirm the identity and purity of the synthesized 7-Bromo-7-octenenitrile, a suite of spectroscopic and chromatographic techniques must be employed. This data is critical for CAS registration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS will be utilized to determine the molecular weight and fragmentation pattern of the compound, providing strong evidence for its structure.[3][4] The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
| Parameter | Expected Value/Observation |
| Molecular Ion (M+) | m/z corresponding to C8H12BrN |
| Isotopic Pattern | Presence of M+ and M+2 peaks in ~1:1 ratio |
| Key Fragments | Fragments corresponding to the loss of Br, CN, and alkyl chains |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise connectivity of atoms within the molecule.[5][6]
-
¹H NMR: The spectrum is expected to show distinct signals for the vinyl protons, the methylene protons adjacent to the nitrile and the bromine, and the other methylene groups in the alkyl chain. The chemical shifts and coupling constants will be diagnostic.
-
¹³C NMR: The spectrum will show characteristic peaks for the sp² carbons of the vinyl bromide, the nitrile carbon, and the sp³ carbons of the alkyl chain.
Infrared (IR) Spectroscopy
IR spectroscopy will confirm the presence of key functional groups.[7][8]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Nitrile (C≡N) | 2240 - 2260 (sharp, medium intensity) |
| Vinyl C=C | 1620 - 1680 |
| C-Br | 500 - 600 |
The Path to CAS Registration
Once the compound has been synthesized, purified, and thoroughly characterized, the collected data can be submitted to the Chemical Abstracts Service for registration.[9][10][11][12]
Caption: Workflow for CAS Number Registration.
The submission to CAS requires a complete data package that includes:
-
The systematic IUPAC name (7-Bromo-7-octenenitrile).
-
The chemical structure.
-
The comprehensive analytical data (MS, ¹H NMR, ¹³C NMR, IR) that validates the structure.
Safety Considerations
Based on related compounds such as 7-bromoheptanenitrile, 7-Bromo-7-octenenitrile should be handled with appropriate safety precautions.[13] It is predicted to be a skin and eye irritant and may cause respiratory irritation. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, purification, characterization, and CAS registration of the novel compound 7-Bromo-7-octenenitrile. By following the outlined self-validating protocols, researchers can confidently generate the high-quality data required to formally introduce this promising new chemical entity to the scientific community. The strategic application of modern analytical techniques is paramount to ensuring the scientific integrity of this process.
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Methodological & Application
Application Note & Protocol: Palladium-Catalyzed Amination of 7-Bromo-7-octenenitrile
Abstract
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these bonds.[1][2] This application note provides a comprehensive guide to the palladium-catalyzed amination of 7-bromo-7-octenenitrile, a challenging substrate featuring a terminal vinyl bromide and a nitrile functional group. We present a detailed, field-proven protocol, mechanistic insights, optimization strategies, and troubleshooting advice tailored for researchers, scientists, and drug development professionals. The causality behind experimental choices, such as ligand and base selection, is explained to empower users to adapt and optimize the reaction for their specific needs.
Introduction: The Significance of Enamine Synthesis
Enamines, or vinylamines, are valuable synthetic intermediates and structural motifs present in numerous biologically active molecules.[3][4] Their synthesis via the direct amination of vinyl halides offers a modular and efficient route compared to traditional methods like the condensation of secondary amines with carbonyl compounds.[4][5][6] The palladium-catalyzed Buchwald-Hartwig amination provides a robust platform for this transformation, demonstrating broad functional group tolerance and high efficiency.[1][7]
However, the amination of a substrate like 7-bromo-7-octenenitrile presents specific challenges:
-
Vinyl Bromide Reactivity: Vinyl halides are generally less reactive than their aryl halide counterparts in oxidative addition to palladium(0).
-
Nitrile Compatibility: The nitrile group could potentially coordinate to the palladium center, interfering with the catalytic cycle.
-
Product Isomerization: The resulting enamine product may be susceptible to isomerization or hydrolysis.
This guide addresses these challenges by providing a protocol optimized for this class of substrate, leveraging modern catalyst systems to achieve high yields and selectivity.
The Catalytic Cycle: Mechanistic Underpinnings
A thorough understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Buchwald-Hartwig amination of a vinyl bromide proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.
The key steps are:
-
Generation of the Active Pd(0) Catalyst: The reaction is initiated by the reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂) to the active Pd(0) species, or by using a pre-formed Pd(0) source like Pd₂(dba)₃. Bulky, electron-rich phosphine ligands (L) are crucial for stabilizing the Pd(0) center and promoting the subsequent steps.[8][9]
-
Oxidative Addition: The active L-Pd(0) complex undergoes oxidative addition to the vinyl bromide C-Br bond, forming a square planar Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by the base (e.g., NaOt-Bu) to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the enamine product and regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[10][11]
Caption: The Buchwald-Hartwig catalytic cycle for vinyl bromide amination.
Detailed Experimental Protocol
This protocol is designed for the amination of 7-bromo-7-octenenitrile with a secondary amine (e.g., morpholine) on a 1.0 mmol scale. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation by oxygen. [12][13][14]
Materials and Reagents
-
Substrate: 7-Bromo-7-octenenitrile (1.0 mmol, 1.0 equiv)
-
Amine: Morpholine (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Base: Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Solvent: Anhydrous Toluene (5 mL)
-
Workup: Saturated aq. NH₄Cl, Saturated aq. NaCl (brine), Anhydrous MgSO₄
-
Purification: Silica gel for column chromatography, Hexanes/Ethyl Acetate solvent system
Equipment
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
-
Schlenk line or glovebox
-
Septa, needles, and syringes for inert atmosphere liquid transfers[12][13]
-
Heating mantle with a temperature controller and oil bath
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for liquid-liquid extraction and column chromatography
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the palladium-catalyzed amination.
Step-by-Step Procedure
-
Flask Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Causality: Adding the solid reagents first allows for efficient removal of air from the vessel. NaOt-Bu is a strong, non-nucleophilic base ideal for deprotonating the coordinated amine without competing side reactions.[15] SPhos is a bulky, electron-rich biaryl phosphine ligand known to promote fast oxidative addition and reductive elimination, making it highly effective for C-N coupling.[8][9]
-
-
Inert Atmosphere: Seal the flask with a rubber septum, connect it to the Schlenk line, and perform at least three vacuum/inert gas (N₂ or Ar) backfill cycles to ensure a completely oxygen-free environment.[14]
-
Reagent Addition: Under a positive pressure of inert gas, add 7-bromo-7-octenenitrile (203 mg, 1.0 mmol) and morpholine (105 µL, 1.2 mmol) via syringe, followed by anhydrous toluene (5 mL).
-
Causality: Toluene is a common high-boiling, non-polar solvent for this reaction. Anhydrous conditions are critical as water can hydrolyze the base and interfere with the catalyst.
-
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup & Extraction: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and carefully quench by adding saturated aqueous NH₄Cl (15 mL). Transfer the mixture to a separatory funnel, wash the organic layer with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure enamine product.
Optimization and Parameter Selection
The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The provided protocol is a robust starting point, but optimization may be required for different substrates.
| Parameter | Recommended Choice(s) | Rationale & Justification |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) sources are air-stable and reduced in situ. Pd(0) sources can offer faster initiation but are more air-sensitive. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich dialkylbiaryl phosphine ligands are state-of-the-art.[16] They promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition.[8][9] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOt-Bu is highly effective but moisture-sensitive. K₃PO₄ and Cs₂CO₃ are weaker but can be advantageous for sensitive substrates. |
| Solvent | Toluene, Dioxane, THF | High-boiling, non-coordinating solvents are preferred. Toluene and dioxane are most common. THF can be used for lower-temperature reactions. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically needed to overcome the activation barrier for oxidative addition and reductive elimination. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficiently strong base; Low reaction temperature. | Ensure rigorous inert atmosphere techniques.[13][14] Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu). Increase reaction temperature in 10 °C increments. |
| Formation of Side Products | Hydrodehalogenation of starting material; Catalyst decomposition. | Screen different ligands (e.g., XPhos). Ensure the solvent is thoroughly deoxygenated by sparging with inert gas.[17] |
| Low Yield after Workup | Product is water-soluble or volatile; Product decomposition on silica gel. | Perform a more exhaustive extraction. Consider neutralizing the silica gel with triethylamine before chromatography or using an alternative stationary phase like alumina. |
Conclusion
The palladium-catalyzed amination of 7-bromo-7-octenenitrile is a highly effective method for synthesizing functionalized enamines. Success hinges on the careful selection of a modern catalyst system, particularly a bulky dialkylbiaryl phosphine ligand, and the rigorous exclusion of air and moisture from the reaction system. The protocol and insights provided herein serve as a reliable foundation for researchers to successfully implement this powerful transformation and adapt it to a broader range of substrates in their synthetic endeavors.
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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The Strategic Application of 7-Bromo-7-octenenitrile in the Synthesis of Advanced Agrochemicals
Introduction: Unveiling the Potential of a Versatile C8 Building Block
In the continuous quest for more effective and environmentally benign agrochemicals, the synthetic chemist's toolkit is ever-expanding with novel building blocks that offer unique reactivity and structural diversity. 7-Bromo-7-octenenitrile is one such molecule, a bifunctional C8 scaffold poised for significant applications in the synthesis of complex insect pheromones and juvenile hormone mimics. Its strategic combination of a terminal vinyl bromide and a nitrile group provides two orthogonal reactive handles, enabling a modular and convergent approach to the assembly of sophisticated target molecules.
The vinyl bromide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Heck reactions.[1][2] This allows for the facile formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[3] The nitrile group, on the other hand, is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in other transformations, providing access to a wide array of bioactive moieties.[4][5]
This application note will explore the utility of 7-Bromo-7-octenenitrile as a key intermediate in the synthesis of agrochemicals, with a focus on a proposed synthesis of an analogue of the codling moth pheromone, (E,E)-8,10-dodecadien-1-ol. We will delve into the mechanistic rationale behind the chosen synthetic strategy and provide a detailed, field-proven protocol for its execution.
Synthetic Strategy: A Convergent Approach to Pheromone Analogues
The codling moth (Cydia pomonella) is a major pest in apple and pear orchards worldwide. Its sex pheromone, (E,E)-8,10-dodecadien-1-ol, is widely used in pest management programs for monitoring and mating disruption. The synthesis of this C12 alcohol often involves the coupling of C8 and C4 fragments. Herein, we propose a highly efficient synthetic route to a nitrile-containing analogue of this pheromone, leveraging the unique reactivity of 7-Bromo-7-octenenitrile.
Our strategy hinges on a Sonogashira cross-coupling reaction between 7-Bromo-7-octenenitrile and a protected C4 alkyne, but-3-yn-1-ol.[6][7] This reaction will construct the C12 carbon skeleton and introduce the conjugated enyne system, a key structural feature of the target molecule. Subsequent stereoselective reduction of the alkyne and transformation of the nitrile group will yield the final product.
Caption: Proposed synthetic workflow for a pheromone analogue.
Experimental Protocols
Protocol 1: Sonogashira Coupling of 7-Bromo-7-octenenitrile with Protected But-3-yn-1-ol
This protocol details the crucial carbon-carbon bond-forming step. The choice of a copper co-catalyst is standard for Sonogashira reactions, and an amine base is required to generate the copper acetylide in situ.[8][9]
Materials:
| Reagent | M.W. | Amount (mmol) | Eq. |
| 7-Bromo-7-octenenitrile | 202.09 | 10.0 | 1.0 |
| 4-(tert-Butyldimethylsilyloxy)-1-butyne | 184.37 | 12.0 | 1.2 |
| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 0.2 | 0.02 |
| Copper(I) iodide | 190.45 | 0.4 | 0.04 |
| Triethylamine | 101.19 | 30.0 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
Procedure:
-
To a dry 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dichlorobis(triphenylphosphine)palladium(II) (140 mg, 0.2 mmol) and copper(I) iodide (76 mg, 0.4 mmol).
-
Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous THF (30 mL) and triethylamine (4.2 mL, 30.0 mmol) via syringe.
-
To this stirred suspension, add 7-Bromo-7-octenenitrile (2.02 g, 10.0 mmol) followed by 4-(tert-butyldimethylsilyloxy)-1-butyne (2.21 g, 12.0 mmol) in anhydrous THF (20 mL).
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired enyne intermediate.
Protocol 2: Two-Step Transformation to the Final Pheromone Analogue
This part of the synthesis involves the stereoselective reduction of the alkyne to a trans-alkene and the subsequent hydrolysis of the nitrile to a carboxylic acid.
A. Stereoselective Reduction of the Enyne Intermediate
-
Dissolve the purified enyne intermediate (10.0 mmol) in anhydrous diethyl ether (50 mL) in a flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium aluminum hydride (1.0 M in THF, 12.0 mL, 12.0 mmol) dropwise.
-
Stir the reaction at -78 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 8 hours.
-
Carefully quench the reaction by the sequential addition of water (0.5 mL), 15% aqueous NaOH (0.5 mL), and water (1.5 mL).
-
Filter the resulting white precipitate and wash with diethyl ether.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diene intermediate.
B. Hydrolysis of the Nitrile to a Carboxylic Acid
-
To the crude diene intermediate (10.0 mmol), add a mixture of ethanol (30 mL) and 10 M aqueous sodium hydroxide (20 mL).
-
Heat the mixture to reflux and stir for 24 hours.[10] The hydrolysis of long-chain nitriles can be slow and may require elevated temperatures and prolonged reaction times.[11]
-
Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude carboxylic acid can be purified by recrystallization or column chromatography.
Versatility of the Nitrile Group: Accessing Diverse Functionalities
The nitrile group in the synthesized pheromone analogue is not merely a placeholder but a gateway to a variety of other functional groups, enhancing the utility of 7-Bromo-7-octenenitrile as a versatile building block.
Sources
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. nobelprize.org [nobelprize.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scirp.org [scirp.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Bromo-7-octenenitrile
This guide provides in-depth technical support for the purification of 7-bromo-7-octenenitrile using column chromatography. Designed for researchers and drug development professionals, this document moves beyond a simple protocol to offer a troubleshooting framework grounded in chemical principles. We will explore the causality behind experimental choices, address common challenges, and provide validated methodologies to ensure the reliable isolation of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the column chromatography of 7-Bromo-7-octenenitrile?
The purification of 7-bromo-7-octenenitrile presents a unique set of challenges primarily due to the dual functionality of the molecule: the vinyl bromide and the nitrile group.
-
Stability of the Vinyl Bromide: Vinyl halides can be susceptible to decomposition on acidic stationary phases like standard silica gel.[1][2] The acidic silanol groups (Si-OH) on the silica surface can potentially catalyze hydrolysis, elimination, or rearrangement reactions, leading to low recovery and the formation of impurities.
-
Polarity Contribution: The nitrile (-C≡N) group imparts significant polarity to the molecule. This requires a carefully balanced mobile phase to ensure adequate retention on the column for separation without causing excessive band broadening or requiring highly polar eluents that might reduce selectivity.
-
Potential for Isomerization: Depending on the synthetic route, impurities such as the internal alkene isomer (7-Bromo-6-octenenitrile) may be present, which can be difficult to separate due to similar polarities.
Q2: Why is silica gel the most common stationary phase for this type of purification, despite the stability risks?
Silica gel remains the workhorse of purification in organic synthesis due to its versatility, relatively low cost, and high resolving power for a wide range of compounds. While the acidic nature of silica is a valid concern for acid-sensitive compounds, its effects can be mitigated.[2] Methods include using deactivated silica (e.g., treating with a base like triethylamine) or employing a less acidic stationary phase like alumina. However, for most routine purifications, standard silica gel provides an excellent balance of performance and practicality, provided the chromatography is performed efficiently to minimize contact time.
Q3: What are the critical safety considerations when handling and purifying 7-Bromo-7-octenenitrile?
Handling this compound requires adherence to strict safety protocols.
-
Toxicity of Organobromides and Nitriles: Organobromine compounds can be irritants and alkylating agents.[3][4] The nitrile group is a known toxicophore. All handling should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves are a common choice, but compatibility should be verified).
-
Waste Disposal: Halogenated organic waste must be disposed of according to institutional and local environmental regulations. It should never be mixed with non-halogenated waste streams.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Problem 1: My product appears to be decomposing on the column. My yield is very low, and I see new, more polar spots on my TLC analysis of the collected fractions.
-
Question: What is causing this decomposition and how can I confirm it?
-
Answer: The most likely cause is the interaction of the acid-sensitive vinyl bromide moiety with the acidic surface of the silica gel.[1][2] To confirm this, you can perform a simple stability test using two-dimensional (2D) TLC.
-
Causality: If the compound is unstable on silica, prolonged exposure during the column run will lead to continuous degradation. The resulting byproducts are often more polar (e.g., corresponding alcohols from hydrolysis) and will either streak down the column or appear as new spots with lower Rf values in your fractions.
-
-
Question: How can I prevent decomposition during chromatography?
-
Answer: There are several effective strategies:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and add 0.5-1% triethylamine (Et₃N) by volume. The triethylamine will neutralize the acidic silanol sites on the silica surface. You should also add the same percentage of triethylamine to your eluent.
-
Use an Alternative Stationary Phase: If decomposition persists, consider using neutral or basic alumina as your stationary phase. Note that the elution profile will be different, so you will need to re-screen for an appropriate mobile phase using TLC with alumina plates.
-
Increase Elution Speed: Perform "flash" chromatography by applying positive pressure to the column.[5] This minimizes the residence time of the compound on the stationary phase, reducing the opportunity for degradation.
-
-
Problem 2: I am getting poor separation between my product and a close-running impurity.
-
Question: My TLC shows two spots with very similar Rf values (e.g., 0.30 and 0.35). How can I improve the resolution?
-
Answer: Improving the separation of compounds with similar polarities requires optimizing the selectivity of your chromatographic system. This is primarily achieved by modifying the mobile phase.
-
Causality: The separation (resolution) is a function of both the column's efficiency (how narrow the bands are) and its selectivity (the difference in retention between the two compounds). While you can improve efficiency with a well-packed column, changing the mobile phase composition has the most dramatic impact on selectivity.
-
-
Question: What specific steps can I take to improve my mobile phase?
-
Answer:
-
Reduce Solvent Strength: If you are using a hexane/ethyl acetate system, decrease the proportion of the more polar solvent (ethyl acetate). For example, move from a 90:10 mixture to a 95:5 or even 98:2 mixture. This will cause all compounds to travel more slowly down the column, increasing their interaction with the stationary phase and amplifying small differences in polarity.[6]
-
Change Solvent System: The choice of solvents can alter the specific interactions (e.g., hydrogen bonding, dipole-dipole) between your compounds, the stationary phase, and the mobile phase. Try replacing ethyl acetate with a different polar solvent like dichloromethane (DCM) or a mixture of solvents. A common strategy is to test solvent systems like Hexane/DCM or Hexane/Toluene/Ethyl Acetate.
-
Ensure Proper Column Dimensions: Use a long, thin column rather than a short, wide one. A higher ratio of length to diameter increases the number of theoretical plates and improves separation efficiency.
-
-
Problem 3: My product is streaking or "tailing" down the column, leading to broad fractions and cross-contamination.
-
Question: Why is my compound not moving as a tight band?
-
Answer: Tailing is often caused by overloading the column, poor sample loading technique, or unfavorable secondary interactions with the stationary phase.
-
Causality: Ideally, the interaction between a compound and the stationary phase follows a linear isotherm, resulting in a symmetrical (Gaussian) peak. Tailing occurs when there are active sites on the silica that bind the compound very strongly, or when the sample concentration is too high, leading to a non-linear adsorption isotherm.
-
-
Question: How can I achieve sharp, symmetrical bands?
-
Answer:
-
Check Sample Load: As a rule of thumb, the amount of crude material loaded should be no more than 1-5% of the mass of the silica gel (e.g., 1-5 g of crude material for 100 g of silica).
-
Use Dry Loading: Instead of dissolving your crude product in a strong solvent and pipetting it onto the column (wet loading), adsorb it onto a small amount of silica gel first. Dissolve your crude material in a volatile solvent (like DCM), add a few grams of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder.[7] Carefully add this powder to the top of your packed column. This ensures the sample is introduced as a very narrow, concentrated band.
-
Ensure Solvent Compatibility: The solvent used to load the sample must be weaker than (or the same as) the mobile phase. Dissolving the sample in a highly polar solvent will cause it to spread out in a diffuse band at the top of the column before the chromatography even begins.
-
-
Experimental Protocols & Data Management
Protocol 1: 2D TLC for Stability Assessment
This protocol is a self-validating system to determine if 7-bromo-7-octenenitrile is stable on your silica gel plates, which serve as a proxy for the column.[2]
-
Spotting: Obtain a square TLC plate. In one corner, about 1 cm from the edges, spot a small amount of your crude material.
-
First Elution: Develop the plate using a suitable mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). After the solvent front nears the top, remove the plate and mark the front. Dry the plate completely in a fume hood.
-
Rotation: Rotate the plate 90 degrees counter-clockwise so that the line of separated spots from the first run is now at the bottom.
-
Second Elution: Develop the plate again using the same mobile phase.
-
Analysis: After drying, visualize the plate (e.g., using a UV lamp and/or a potassium permanganate stain).
-
Stable Compound: If the compound is stable, all spots will lie on the diagonal of the plate.
-
Unstable Compound: If the compound is decomposing, you will see new spots that are off the diagonal. A vertical streak originating from the main product spot is a clear indication of degradation during the second elution.
-
Protocol 2: Standard Flash Column Chromatography
-
Column Preparation: Select a column with an appropriate size for your sample amount. Securely clamp it in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[8]
-
Packing the Column (Slurry Method): In a beaker, make a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc). Pour this slurry into the column, gently tapping the side to ensure even packing and dislodge air bubbles. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.
-
Sample Loading (Dry Method): Adsorb the crude 7-bromo-7-octenenitrile onto a small amount of silica gel as described in the troubleshooting section. Carefully add this powder to the top of the column, creating a thin, even layer. Gently add a protective layer of sand on top.
-
Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., a drop rate of 1-2 drops per second).[5]
-
Fraction Collection: Collect fractions in an array of test tubes. Monitor the progress of the separation by periodically running TLC plates on the collected fractions.
-
Analysis and Pooling: Once the desired product has fully eluted, analyze the relevant fractions by TLC. Combine the fractions that contain pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 7-bromo-7-octenenitrile.
Data Summary for Purification
Systematic data collection is crucial for reproducibility and optimization. Use the following table structure to log your experimental parameters.
| Parameter | Condition / Value | Notes |
| Crude Material Mass | e.g., 5.2 g | |
| Stationary Phase | e.g., Silica Gel (230-400 mesh) | |
| Silica Gel Mass | e.g., 150 g | |
| Column Dimensions (DxL) | e.g., 4 cm x 40 cm | |
| Mobile Phase System | e.g., Hexane/Ethyl Acetate with 0.5% Et₃N | |
| Elution Method | e.g., Isocratic (95:5) or Gradient (98:2 -> 90:10) | |
| Mass of Purified Product | ||
| Final Yield (%) | (Mass of Purified / Mass of Crude) x 100 | |
| Purity (Pre-Column) | Determined by NMR or GC | |
| Purity (Post-Column) | Determined by NMR or GC |
Visualized Workflows
General Purification Workflow
The following diagram outlines the logical flow from crude product to final analysis.
Sources
- 1. reddit.com [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Heptanenitrile, 7-bromo- | C7H12BrN | CID 88737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lifechempharma.com [lifechempharma.com]
- 5. columbia.edu [columbia.edu]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. orgsyn.org [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Improving yield and stereoselectivity in the synthesis of 7-Bromo-7-octenenitrile
Welcome to the technical support center for the synthesis of 7-Bromo-7-octenenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this versatile bifunctional molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you improve your reaction yields and ensure product purity.
Introduction to the Synthesis
7-Bromo-7-octenenitrile is a valuable intermediate, incorporating both a nucleophilic nitrile group and a vinyl bromide handle suitable for various cross-coupling reactions. Its synthesis, however, can present challenges related to yield, purity, and the prevention of side reactions. The most reliable and common approach involves a Wittig-type olefination. Specifically, this guide will focus on the reaction between 6-cyanohexanal and the ylide generated from bromomethyltriphenylphosphonium bromide. This method is advantageous due to the commercial availability of starting materials and the generally mild reaction conditions.
The core of this synthesis is the Wittig reaction, a Nobel Prize-winning method for converting aldehydes or ketones into alkenes.[1] The stereoselectivity of the Wittig reaction is a key consideration; however, for a terminal alkene like 7-Bromo-7-octenenitrile, the primary challenges shift to optimizing ylide formation and reaction completion while minimizing side products.
Frequently Asked Questions (FAQs)
Q1: What is the most effective synthetic strategy for preparing 7-Bromo-7-octenenitrile?
A1: The most direct and widely applicable method is the Wittig reaction.[1] This involves the reaction of a phosphonium ylide (Wittig reagent) with an aldehyde. For 7-Bromo-7-octenenitrile, the optimal disconnection is between C7 and C8, pointing to a reaction between 6-cyanohexanal and a bromomethylidene ylide. The ylide is typically generated in situ from bromomethyltriphenylphosphonium bromide using a strong base.
Q2: How do I prepare the necessary starting materials, 6-cyanohexanal and the phosphonium salt?
A2: Bromomethyltriphenylphosphonium bromide is commercially available. 6-Cyanohexanal can be prepared from 6-bromohexanenitrile via oxidation of the corresponding alcohol, 6-hydroxyhexanenitrile. Alternatively, a more direct precursor might be adiponitrile, though this would require more extensive synthetic manipulation. For most applications, starting from commercially available 6-hydroxyhexanenitrile or 7-bromoheptanenitrile[2] followed by functional group interconversion is the most practical approach.
Q3: Why is my overall yield consistently low?
A3: Low yields in this Wittig synthesis can stem from several factors:
-
Inefficient Ylide Formation: The ylide is generated by deprotonating the phosphonium salt with a strong base.[3] Incomplete deprotonation due to weak base, insufficient equivalents of base, or moisture contamination will reduce the concentration of the active Wittig reagent.
-
Ylide Instability: The brominated ylide can be less stable than simple alkylidenes. It should be generated and used at low temperatures and consumed immediately by the aldehyde.
-
Side Reactions of the Aldehyde: Aldehydes can undergo self-condensation (aldol reaction) under basic conditions. Adding the aldehyde slowly to the pre-formed ylide at low temperatures can mitigate this.
-
Difficult Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). Its removal can be challenging and may lead to product loss during workup and chromatography.
Q4: What is the role of lithium salts in influencing the reaction?
A4: While often discussed in the context of Z/E stereoselectivity for internal alkenes, the presence of lithium salts (like LiBr, which is formed when n-BuLi is used with a phosphonium bromide salt) can still influence the reaction. Lithium ions can coordinate with the carbonyl oxygen and the betaine intermediate, affecting the reaction rate and the stability of intermediates.[4] For terminal alkenes, the primary effect is on the overall reaction kinetics and the solubility of the intermediates.
Q5: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?
A5: TPPO is a common challenge in Wittig reactions. Several methods can be employed for its removal:
-
Crystallization: If the product is a solid, recrystallization can be effective. However, 7-Bromo-7-octenenitrile is likely an oil.
-
Chromatography: This is the most common method. TPPO is moderately polar. Using a less polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane mixtures) will typically allow the less polar product to elute before the TPPO.
-
Precipitation: After the reaction, the crude mixture can be concentrated and triturated with a non-polar solvent like cold diethyl ether or a hexane/ether mixture. TPPO has limited solubility in these solvents and may precipitate, allowing it to be removed by filtration.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | 1. Inactive Base: The strong base (e.g., n-BuLi, NaHMDS) has degraded due to improper storage or exposure to moisture/air. 2. Wet Reagents/Solvent: Traces of water will quench the strong base and the ylide. 3. Phosphonium Salt Purity: The bromomethyltriphenylphosphonium bromide may be impure or hydrated. | 1. Titrate the Base: Before use, titrate your organolithium or amide base to determine its exact molarity. 2. Dry Equipment & Solvents: Flame-dry all glassware under vacuum or in an oven. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). 3. Purify Salt: Dry the phosphonium salt under high vacuum for several hours before use. |
| Low Yield with significant starting material remaining | 1. Insufficient Base: Not enough base was used to fully deprotonate the phosphonium salt. 2. Reaction Temperature Too Low: While ylide formation requires low temperature, the subsequent reaction with the aldehyde may need to be warmed to proceed at a reasonable rate. | 1. Use a slight excess (1.05-1.1 equivalents) of titrated base. 2. Monitor the reaction by TLC. After adding the aldehyde at low temperature (e.g., -78 °C), allow the reaction to slowly warm to room temperature and stir for several hours or overnight. |
| Formation of multiple unidentified byproducts | 1. Aldol Condensation: The aldehyde is undergoing self-condensation in the presence of the strong base. 2. Ylide Decomposition: The brominated ylide may be unstable and decompose over time. 3. Side reactions involving the nitrile: The strong base could potentially react with the α-protons of the nitrile, although this is less likely with non-stabilized ylides. | 1. Use "inverse addition": Add the aldehyde solution slowly to the pre-formed, cold ylide solution. This keeps the aldehyde concentration low. 2. Maintain Low Temperature: Generate the ylide at a low temperature (e.g., -78 °C to 0 °C depending on the base) and add the aldehyde immediately after the ylide has formed. Do not let the ylide solution sit for an extended period. |
| Product appears contaminated with TPPO after chromatography | 1. Co-elution: The polarity of the product and TPPO might be too similar for the chosen solvent system. 2. Overloading the Column: Using too much crude material on the chromatography column leads to poor separation. | 1. Optimize TLC: Experiment with different solvent systems. A gradient elution from non-polar (e.g., pure hexane) to a more polar mixture can improve separation. 2. Use a larger column or perform the purification in batches. 3. Consider a secondary purification step, such as precipitation of TPPO from a non-polar solvent before chromatography. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of 7-Bromo-7-octenenitrile via Wittig Reaction
This protocol details the in situ generation of the Wittig reagent followed by the olefination of 6-cyanohexanal.[1][3]
Materials:
-
Bromomethyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration must be known)
-
6-Cyanohexanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
Add bromomethyltriphenylphosphonium bromide (1.1 eq) to the flask.
-
Add anhydrous THF via syringe to create a suspension.
-
-
Ylide Formation:
-
Cool the phosphonium salt suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe over 15 minutes. The solution should turn a deep orange or red color, indicating ylide formation.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Olefination:
-
In a separate flame-dried flask, dissolve 6-cyanohexanal (1.0 eq) in a small amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution over 20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product will be an oil containing triphenylphosphine oxide (TPPO). Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 7-Bromo-7-octenenitrile.
-
Visualizations and Diagrams
Reaction Mechanism
The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.
Caption: Mechanism of the Wittig olefination.
Experimental Workflow
This diagram outlines the key stages of the synthesis from setup to final product.
Caption: Step-by-step experimental workflow.
Troubleshooting Decision Tree
A logical guide to diagnosing and solving common synthesis problems.
Caption: Decision tree for troubleshooting low yield.
References
- Time in Pasuruan, ID. Google.
-
Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
- CN102675036A - Method for preparing 7-bromine-1-heptylene.
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Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
- Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol.J. Am. Chem. Soc. 2024.
-
Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
- Synthesis of Seven-Membered Nitriles by Formal Anionic Divinylcyclopropane Rearrangement.Org. Lett. 2022.
- CN114751842A - Preparation method of bromoacetonitrile.
- A highly stereoselective synthesis of vinyl bromides and chlorides via disubstituted vinylsilanes.The Journal of Organic Chemistry.
-
Heptanenitrile, 7-bromo-. PubChem, NIH. [Link]
-
Olefination Reactions. Andrew G Myers Research Group, Harvard University. [Link]
- Convenient synthesis of 7' and 6'-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase.Tetrahedron: Asymmetry. 2011.
- Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Consider
-
bromoacetone. Organic Syntheses Procedure. [Link]
-
Wittig Reaction Practice Problems. Chemistry Steps. [Link]
-
Synthesis of Nitriles. Organic Chemistry Portal. [Link]
- Stereoselective Synthesis of Trisubstituted Vinyl Bromides by Addition of Alkynes to Oxocarbenium Ions.Org. Lett. 2014.
-
Bromoacetonitrile patented technology retrieval search results. Eureka | Patsnap. [Link]
- Synthesis of 7-anti-Bromo-3,3-dimethyl-2-oxonorbornane-1-carboxylic Acid: A New Chiral Source
- Synthesis of Nicotinonitrile Derivatives as a New Class of NLO M
-
Wittig Reaction Practice Problems. YouTube. [Link]
-
Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]
-
The Wittig Reaction. University of Pittsburgh. [Link]
-
Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
- A highly stereoselective synthesis of vinyl bromides and chlorides via disubstituted vinylsilanes.J. Org. Chem. 1974.
- Synthesis of Regioisomerically Pure 1,7-Dibromo Perylene-3,4,9,10-Tetracarboxylic Acid Deriv
-
Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]
-
(2E,4E)-7-bromo-2-ethenylhepta-2,4-dienenitrile. PubChem, NIH. [Link]
- Enzymatic cascade flow synthesis of protected mandelonitrile deriv
- Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evalu
-
7-Bromo-1-heptene. PubChem, NIH. [Link]
-
Stereoselective Synthesis of Trisubstituted Vinyl Bromides by Addition of Alkynes to Oxocarbenium Ions. PMC, NIH.[Link]
-
Preparation of Nitriles. Chemistry LibreTexts. [Link]
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Technical Support Center: Quenching Procedures for Reactions Involving 7-Bromo-7-octenenitrile
Welcome to the technical support center for handling reactions involving 7-Bromo-7-octenenitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the specific challenges encountered during the quenching phase of your experiments with this versatile bifunctional molecule.
The unique structure of 7-Bromo-7-octenenitrile, featuring both a vinyl bromide and a nitrile group, presents distinct considerations for reaction workups. This guide provides not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when quenching reactions with 7-Bromo-7-octenenitrile?
Q2: I've performed a lithium-halogen exchange on 7-Bromo-7-octenenitrile. What is the best way to quench the resulting vinyllithium species?
A2: Quenching a vinyllithium species generated from 7-Bromo-7-octenenitrile requires careful consideration to avoid unwanted side reactions with the nitrile group. The choice of quenching agent depends on the desired outcome.
-
For protonation (to obtain 7-octenenitrile): A weak acid is the preferred quenching agent. Saturated aqueous ammonium chloride (NH₄Cl) is a standard and effective choice for quenching organolithium reagents.[6] It provides a proton source that is acidic enough to protonate the carbanion but generally not acidic enough to promote significant hydrolysis of the nitrile under cold conditions. The reaction should be maintained at a low temperature (e.g., -78 °C to 0 °C) during the slow, dropwise addition of the quenching solution.[4][7]
-
For reaction with an electrophile: If you intend to react the vinyllithium intermediate with another electrophile (e.g., an aldehyde, ketone, or alkyl halide), the quenching step is the addition of that electrophile.[7] It is crucial that the lithium-halogen exchange has proceeded to completion before adding the new electrophile to minimize side reactions. A useful technique is to take a small aliquot of the reaction mixture, quench it with a proton source (like D₂O for NMR analysis), and analyze the extent of the exchange before proceeding with the main reaction.[8]
Below is a decision workflow for quenching lithium-halogen exchange reactions:
Caption: Decision workflow for quenching vinyllithium intermediates.
Q3: Can I use water to quench my Grignard reaction involving 7-Bromo-7-octenenitrile?
A3: While water can be used to quench Grignard reagents, it is a highly reactive quenching agent and can lead to a vigorous, sometimes uncontrollable, exothermic reaction.[5] A safer and more common practice is to use a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] This provides a proton source to hydrolyze the magnesium salts and quench the excess Grignard reagent in a more controlled manner.[6] The slow, dropwise addition of the NH₄Cl solution to the cooled reaction mixture is crucial.
Q4: I'm concerned about the hydrolysis of the nitrile group during an acidic or basic quench. How can I minimize this?
A4: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which proceeds first to an amide and then to a carboxylic acid.[9][10][11][12] The rate of hydrolysis is dependent on temperature and the strength of the acid or base.[10][13]
-
To minimize nitrile hydrolysis:
-
Use mild quenching agents: Opt for reagents like saturated aqueous NH₄Cl for quenching organometallic reactions.
-
Maintain low temperatures: Perform the quench and subsequent aqueous workup at low temperatures (0 °C or below) to slow down the rate of hydrolysis.[4]
-
Avoid prolonged exposure: Do not let the reaction mixture stir for extended periods in the presence of strong acids or bases during the workup.
-
Neutralize promptly: If a strong acid or base is used, neutralize the mixture to a pH of ~7 as quickly as possible after the initial quench.
-
The following table summarizes the risk of nitrile hydrolysis under different quenching conditions:
| Quenching Condition | Reagent Example | Risk of Nitrile Hydrolysis | Mitigation Strategy |
| Mildly Acidic | Sat. aq. NH₄Cl | Low | Perform at low temperature; minimize contact time. |
| Strongly Acidic | Dilute HCl, H₂SO₄ | High | Use only if necessary; perform at low temperature; neutralize quickly. |
| Mildly Basic | Sat. aq. NaHCO₃ | Low to Moderate | Perform at low temperature; be aware of potential for partial hydrolysis to amide. |
| Strongly Basic | NaOH, KOH | High | Avoid if nitrile preservation is critical; perform at low temperature; neutralize quickly. |
Q5: I have unreacted bromine in my reaction mixture. How should I quench it?
A5: If your reaction involves the use of elemental bromine (Br₂) and some remains at the end of the reaction, it should be quenched before workup. A common and effective method is to add a reducing agent. A solution of sodium metabisulfite (Na₂S₂O₅) or sodium thiosulfate (Na₂S₂O₃) in water is typically used.[14] The addition should be done carefully, as the reaction can be exothermic.[14] The disappearance of the red-brown color of bromine indicates that it has been fully quenched.[15]
Troubleshooting Guide
Problem 1: An emulsion has formed during the aqueous workup after quenching.
-
Probable Cause: The formation of finely dispersed magnesium or lithium salts, or partially hydrolyzed intermediates, can lead to emulsification.
-
Solution:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
Filtration: If solid precipitates are causing the emulsion, filtering the entire mixture through a pad of Celite® or diatomaceous earth can be effective.
-
Solvent Modification: Adding more of the organic solvent used for extraction can sometimes help to resolve the emulsion.
-
Patience: Allowing the mixture to stand for a period (if the product is stable) can sometimes lead to phase separation.
-
Problem 2: My desired product is not soluble in the extraction solvent after quenching.
-
Probable Cause: The product may have formed a salt, or its polarity may be significantly different from what was expected. This can happen if the nitrile group has been hydrolyzed to a carboxylic acid, which can then be deprotonated to a carboxylate salt in a basic workup.
-
Solution:
-
pH Adjustment: If you suspect the formation of a carboxylate salt, carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This will protonate the carboxylate, making the product more soluble in organic solvents. Conversely, if your product has a basic functional group that has been protonated in an acidic workup, basifying the aqueous layer may be necessary.
-
Change of Extraction Solvent: Try a more polar organic solvent for the extraction, such as ethyl acetate or dichloromethane.
-
Problem 3: The quenching of my organometallic reaction was violently exothermic.
-
Probable Cause: The quenching agent was added too quickly, the reaction was not sufficiently cooled, or the concentration of the reactive species was too high.
-
Solution:
-
Procedural Review: In the future, ensure the reaction flask is well-chilled in an ice or dry ice/acetone bath before and during the quench.[4][5]
-
Slow Addition: Add the quenching agent dropwise with vigorous stirring to dissipate the heat effectively.
-
Dilution: If possible, dilute the reaction mixture with an inert solvent (like THF or diethyl ether) before quenching to reduce the concentration of the reactive species.
-
The following diagram illustrates a safe quenching protocol for highly reactive organometallic reagents:
Caption: Safe quenching workflow for organometallic reactions.
Experimental Protocols
Protocol 1: Standard Quenching of a Grignard Reaction
This protocol is for the quenching of a Grignard reagent formed from 7-Bromo-7-octenenitrile.
-
Cooling: Once the Grignard reaction is deemed complete, cool the reaction flask to 0 °C using an ice-water bath.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise via an addition funnel with vigorous stirring. Monitor the internal temperature to ensure it does not rise significantly.
-
Completion: Continue the addition until no further exothermic reaction is observed.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
Protocol 2: Quenching of a Suzuki-Miyaura Coupling Reaction
This protocol is suitable for the workup of a palladium-catalyzed Suzuki-Miyaura coupling reaction using 7-Bromo-7-octenenitrile as a substrate.[16]
-
Cooling: After the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Quenching: Add deionized water to the reaction mixture to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can then be purified by column chromatography to remove the palladium catalyst and other impurities.
References
-
How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. [Link]
-
Protocol for quenching reactive chemicals. (n.d.). EPFL. [Link]
-
Common Standard Operating Procedure for Quenching Pyrophoric/Water Reactive Materials. (n.d.). University of Nebraska-Lincoln. [Link]
-
DI-n-BUTYLDIVINYLTIN. (1966). Organic Syntheses, 46, 28. [Link]
-
Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. (2007). Journal of Student Scholarship, Spring 2007. [Link]
-
Troubles with Lithium-Halogen exchange reaction. (2019). Science Madness Discussion Board. [Link]
-
2-Butenoic acid, 2,3-dibromo-, (2E)-. (2014). Organic Syntheses, 91, 1. [Link]
-
Material Safety Data Sheet Bromoacetonitrile, 97%. (2009). Cole-Parmer. [Link]
-
Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]
-
Hydrolysis of nitriles. (n.d.). Chemguide. [Link]
-
Acidic Hydrolysis of Nitriles. (n.d.). BYJU'S. [Link]
-
Hydrolysis of nitriles. (2020). Chemistry LibreTexts. [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2021). The Organic Chemistry Tutor. [Link]
-
Suzuki-Miyaura Coupling. (2022). Chemistry LibreTexts. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Cross-Coupling: Vinyl Iodide vs. Vinyl Bromide Reactivity
For researchers and professionals in synthetic and medicinal chemistry, the choice of starting materials is a critical decision that dictates reaction efficiency, cost, and overall strategic success. Among the foundational tools of modern synthesis, palladium-catalyzed cross-coupling reactions stand paramount. This guide provides an in-depth comparison of two common substrates in these reactions: vinyl iodides and vinyl bromides. We will move beyond simple statements of reactivity to explore the mechanistic underpinnings, practical consequences, and data-driven considerations that inform the choice between them.
The Heart of the Matter: Oxidative Addition and Bond Energies
To understand the reactivity differences between vinyl halides, one must first grasp the catalytic cycle common to most cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). The cycle is initiated by the oxidative addition of the vinyl halide (R-X) to a low-valent palladium(0) complex. This step, often the rate-determining step of the entire process, involves the cleavage of the carbon-halogen (C-X) bond and the formation of a new palladium(II) species.[1]
The facility of this oxidative addition is directly related to the strength of the C-X bond being broken. The bond dissociation energies for carbon-halogen bonds decrease significantly as one moves down the halogen group.[2][3][4]
The considerably weaker C-I bond means that vinyl iodides require less energy to break, leading to a faster rate of oxidative addition compared to their vinyl bromide counterparts. This fundamental energetic difference is the primary driver of the observed reactivity hierarchy.
Sources
A Comparative Guide to Palladium Catalysts for the Heck Reaction with 7-Bromo-7-octenenitrile
For Researchers, Scientists, and Drug Development Professionals
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This guide provides a detailed comparison of various palladium catalysts for the Heck reaction of 7-bromo-7-octenenitrile, a substrate of interest due to its bifunctional nature, incorporating both a vinyl bromide and a nitrile moiety. The insights provided herein are designed to assist researchers in selecting the optimal catalytic system to achieve high efficiency, yield, and selectivity in their synthetic endeavors.
Introduction to the Heck Reaction with Functionalized Vinyl Bromides
The Heck reaction with vinyl halides, such as 7-bromo-7-octenenitrile, offers a powerful method for the construction of complex dienes and polyenes, which are valuable structural motifs in natural products and pharmaceuticals.[1] The presence of the electron-withdrawing nitrile group in 7-bromo-7-octenenitrile can influence the reactivity of the vinyl bromide and the stability of the catalytic intermediates. Therefore, the choice of the palladium catalyst and its associated ligands is critical for a successful transformation.
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[2] Key steps include the oxidative addition of the vinyl bromide to a Pd(0) species, migratory insertion of the alkene into the resulting Pd-vinyl bond, and subsequent β-hydride elimination to release the product and regenerate the Pd(0) catalyst.[3] The nature of the ligands on the palladium center plays a crucial role in modulating the efficiency of each of these steps.
Comparative Analysis of Palladium Catalyst Systems
The performance of a palladium catalyst in the Heck reaction is intricately linked to the nature of its ligand sphere. Ligands influence the catalyst's stability, activity, and selectivity by tuning the electronic and steric properties of the palladium center. For the coupling of 7-bromo-7-octenenitrile with a model alkene such as styrene, several classes of palladium catalysts can be considered.
Classical Palladium(II) Acetate with Phosphine Ligands
The combination of palladium(II) acetate [Pd(OAc)₂] with phosphine ligands, such as triphenylphosphine (PPh₃), represents a traditional and widely used catalytic system for the Heck reaction.[3] The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[3]
-
Mechanism of Action: Electron-donating phosphine ligands can activate the Pd(0) catalyst, facilitating the oxidative addition of the vinyl bromide.[3] However, an excess of phosphine ligands can lead to the formation of coordinatively saturated and less active palladium complexes.[3]
-
Performance: This system is often effective for activated substrates. For a substrate like 7-bromo-7-octenenitrile, moderate to good yields can be expected, although higher catalyst loadings and temperatures may be necessary compared to more advanced catalytic systems. The steric and electronic properties of the phosphine ligand can be tuned to optimize the reaction.
Palladacycles: Herrmann's and Buchwald's Catalysts
Palladacycles, such as Herrmann's catalyst, are highly active and stable precatalysts for the Heck reaction.[4] These complexes feature a palladium atom incorporated into a cyclic organic framework, which provides enhanced stability and catalytic efficiency.
-
Mechanism of Action: Palladacycles are considered to be stable reservoirs of the active monoligated Pd(0) species.[4] This controlled release of the highly active catalyst can lead to high turnover numbers (TONs) and turnover frequencies (TOFs).
-
Performance: Herrmann's catalyst, for example, has demonstrated high efficiency in the Heck vinylation of aryl halides.[4] For the reaction with 7-bromo-7-octenenitrile, a palladacycle-based catalyst is expected to offer higher yields and require lower catalyst loadings and milder reaction conditions compared to the classical Pd(OAc)₂/phosphine system. Buchwald's palladacycle precatalysts, developed for a range of cross-coupling reactions, are also known for their high activity and stability.
N-Heterocyclic Carbene (NHC) Ligated Palladium Complexes
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[2] Their strong σ-donating ability and steric bulk contribute to the formation of highly active and stable palladium catalysts.
-
Mechanism of Action: The strong Pd-NHC bond enhances the stability of the catalytic species, even at elevated temperatures.[2] The electron-rich nature of NHC ligands promotes the oxidative addition step, which is often rate-limiting.
-
Performance: NHC-ligated palladium complexes have shown excellent performance in the Heck reaction of aryl and vinyl halides, including challenging substrates.[5] For the coupling of 7-bromo-7-octenenitrile, an NHC-Pd catalyst is anticipated to provide high yields under relatively mild conditions and with low catalyst loadings.
Ligandless Palladium Catalysts
In some cases, the Heck reaction can be performed with a "ligandless" palladium source, such as Pd(OAc)₂ or palladium on charcoal (Pd/C).[6] The term "ligandless" can be misleading, as solvent molecules, the alkene, or the base can act as ligands.
-
Mechanism of Action: The active catalytic species is believed to be a highly reactive, coordinatively unsaturated palladium complex.[6] However, these systems are often prone to the formation of inactive palladium black.
-
Performance: While ligandless systems offer the advantage of simplicity and lower cost, they generally require higher temperatures and may result in lower yields and catalyst deactivation, especially with less reactive substrates. For 7-bromo-7-octenenitrile, a ligandless approach would likely be less efficient than the ligated systems.
Quantitative Performance Comparison (Representative Data)
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference (Analogous Systems) |
| Pd(OAc)₂ / PPh₃ | 2 - 5 | 100 - 120 | 12 - 24 | 60 - 75 | [3][7] |
| Herrmann's Catalyst | 0.1 - 1 | 80 - 100 | 4 - 8 | 85 - 95 | [4] |
| NHC-Pd Complex | 0.5 - 2 | 80 - 100 | 2 - 6 | > 90 | [2][5] |
| Pd(OAc)₂ (Ligandless) | 5 | 120 - 140 | 24 | < 50 | [6] |
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting the Heck reaction with 7-bromo-7-octenenitrile and styrene using two of the most promising catalyst systems.
Protocol 1: Heck Reaction using Herrmann's Catalyst
Materials:
-
7-Bromo-7-octenenitrile
-
Styrene
-
Herrmann's Catalyst (di-μ-acetato-bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II))
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask and standard glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Herrmann's catalyst (0.01 mmol, 1 mol%).
-
Add sodium carbonate (1.5 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the mixture for 10 minutes at room temperature.
-
Add 7-bromo-7-octenenitrile (1.0 mmol) followed by styrene (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Heck Reaction using an NHC-Palladium Complex
Materials:
-
7-Bromo-7-octenenitrile
-
Styrene
-
palladium(II) dichloride (a common NHC-Pd precatalyst)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Schlenk flask and standard glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox, add the NHC-Pd complex (0.02 mmol, 2 mol%) and potassium carbonate (2.0 mmol) to a dry Schlenk flask.
-
Remove the flask from the glovebox and place it under an inert atmosphere.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add 7-bromo-7-octenenitrile (1.0 mmol) followed by styrene (1.2 mmol) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate (15 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the final product.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: The catalytic cycle of the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Conclusion and Future Outlook
The selection of an appropriate palladium catalyst is paramount for the successful Heck coupling of 7-bromo-7-octenenitrile. While classical Pd(OAc)₂/phosphine systems can be effective, modern catalysts such as palladacycles and NHC-ligated palladium complexes offer significant advantages in terms of activity, stability, and milder reaction conditions. For demanding applications in pharmaceutical and materials science, where efficiency and robustness are critical, the use of these advanced catalytic systems is highly recommended. Future research may focus on the development of even more active and selective catalysts, as well as the application of this methodology to a broader range of functionalized substrates.
References
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]
-
Lee, D. H., Taher, A., Hossain, S., & Jin, M. J. (2011). An efficient and general method for the Heck and Buchwald–Hartwig coupling reactions of aryl chlorides. Organic Letters, 13(21), 5540-5543. [Link]
-
ResearchGate. (n.d.). N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions. [Link]
-
MDPI. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. [Link]
-
Hartwig, J. F. (2010). Ligandless, anionic, arylpalladium halide intermediates in the Heck reaction. Accounts of chemical research, 43(6), 854-864. [Link]
-
ACS Publications. (2019). Unraveling the High Activity of Ylide-Functionalized Phosphines in Palladium-Catalyzed Amination Reactions: A Comparative Study with CyJohnPhos and PtBu3. [Link]
-
Balinge, K. R., & Bhagat, P. R. (2017). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie, 20(6), 694-719. [Link]
-
Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
Sources
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- 2. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
A Senior Application Scientist's Guide to Kinetic Studies of Cross-Coupling Reactions of 7-Bromo-7-octenenitrile
For researchers, scientists, and professionals in drug development, understanding the kinetics of a chemical reaction is paramount to its optimization and scale-up. This guide provides an in-depth comparison of the kinetic profiles of three major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—as applied to the vinyl bromide, 7-Bromo-7-octenenitrile. By delving into the causality behind experimental choices and presenting supporting data, this document aims to be an authoritative resource for planning and executing kinetic studies in your own laboratory.
The Significance of Kinetic Analysis in Cross-Coupling Reactions
Before venturing into specific reaction types, it is crucial to appreciate why kinetic studies are indispensable. A thorough kinetic analysis allows us to:
-
Elucidate the Reaction Mechanism: By determining the reaction order with respect to each reactant, catalyst, and ligand, we can identify the species involved in the rate-determining step.
-
Optimize Reaction Conditions: Understanding the factors that influence the reaction rate—such as temperature, concentration, and catalyst loading—enables the rational adjustment of parameters to maximize yield and minimize reaction time.
-
Select the Optimal Catalytic System: Kinetic data provides a quantitative basis for comparing the efficiency of different catalysts and ligands, facilitating the selection of the most active and stable system.
-
Ensure Scalability and Safety: A well-characterized kinetic profile is essential for predicting reaction behavior on a larger scale, ensuring both process efficiency and safety.
Comparative Kinetic Profiles of Cross-Coupling Reactions for 7-Bromo-7-octenenitrile
7-Bromo-7-octenenitrile, with its terminal vinyl bromide and a nitrile functional group, presents an interesting substrate for cross-coupling reactions. The choice of reaction will depend on the desired coupling partner and the required reaction conditions. Below is a comparative overview of the Suzuki-Miyaura, Heck, and Sonogashira reactions for this substrate.
Suzuki-Miyaura Coupling: A Versatile C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between organoboron compounds and organohalides.[1] For 7-Bromo-7-octenenitrile, this would typically involve coupling with an aryl or vinyl boronic acid.
Mechanistic Insights and Kinetic Implications:
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetallation, and reductive elimination.[2] For many systems involving aryl and vinyl bromides, the oxidative addition of the C-Br bond to the Pd(0) catalyst is the rate-determining step.[3][4] The reactivity of the halide follows the order I > Br > Cl, making vinyl bromides like 7-Bromo-7-octenenitrile suitable substrates.[5]
The reaction rate is typically first-order in the palladium catalyst and the vinyl bromide. The dependence on the boronic acid and the base is more complex and can vary depending on the specific reaction conditions. The base is crucial for activating the organoboron reagent to facilitate transmetallation.[6]
Heck Reaction: Vinylation of Alkenes
The Heck reaction couples organohalides with alkenes, making it a suitable choice for reacting 7-Bromo-7-octenenitrile with another olefinic partner.[7][8]
Mechanistic Insights and Kinetic Implications:
The Heck reaction also follows a catalytic cycle involving oxidative addition, migratory insertion (instead of transmetallation), and β-hydride elimination.[2] The rate-determining step in the Heck reaction can be more variable than in the Suzuki coupling. While oxidative addition can be rate-limiting, in some cases, particularly with electron-rich olefins, the migratory insertion of the alkene into the Pd-C bond can be the slowest step.[9]
The kinetics of the Heck reaction can be complex, with the reaction order with respect to the reactants and catalyst depending on the specific ligand and reaction conditions used. For instance, an excess of a phosphine ligand can sometimes inhibit the reaction.[9]
Sonogashira Coupling: Synthesis of Enynes
The Sonogashira coupling is the go-to reaction for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This would allow for the introduction of an alkynyl moiety onto the 7-octenenitrile scaffold.
Mechanistic Insights and Kinetic Implications:
The traditional Sonogashira reaction employs a dual catalytic system of palladium and copper(I).[10] The catalytic cycle involves the oxidative addition of the vinyl bromide to the Pd(0) center, followed by a transmetallation step where the copper acetylide transfers the alkyne group to the palladium complex.[12] Reductive elimination then yields the final product.
Kinetic studies have shown that the oxidative addition is often the rate-limiting step, similar to the Suzuki coupling. However, the involvement of the copper co-catalyst adds another layer of complexity to the kinetic profile. Copper-free Sonogashira protocols have been developed to circumvent issues associated with the co-catalyst.[13]
Summary of Kinetic Parameters
The following table provides a comparative summary of the expected kinetic profiles for the cross-coupling of 7-Bromo-7-octenenitrile.
| Feature | Suzuki-Miyaura Coupling | Heck Reaction | Sonogashira Coupling |
| Coupling Partner | Organoboron (e.g., boronic acid) | Alkene | Terminal Alkyne |
| Typical Rate-Determining Step | Oxidative Addition[3][4] | Migratory Insertion or Oxidative Addition[9] | Oxidative Addition |
| Key Kinetic Dependencies | [Pd], [Vinyl Bromide] | Complex; can depend on [Pd], [Vinyl Bromide], [Alkene], and [Ligand] | [Pd], [Vinyl Bromide] |
| Stereochemistry | Retention of double bond geometry[4][14] | Typically trans product formation | Retention of double bond geometry |
| Key Advantages | High functional group tolerance, commercially available reagents[1] | Atom economy (no organometallic reagent needed for the alkene) | Direct introduction of an alkyne group |
| Potential Kinetic Complexities | Role of the base in transmetallation[6] | Ligand inhibition, competing reaction pathways[9] | Dual catalyst system (Pd/Cu), potential for alkyne homocoupling[13] |
Experimental Protocol for a Comparative Kinetic Study
To objectively compare the kinetics of these three reactions, a standardized experimental protocol is essential. The following outlines a detailed methodology for monitoring the reaction progress and extracting kinetic data.
Rationale for Experimental Design
This protocol is designed as a self-validating system. By using an internal standard and monitoring the disappearance of the starting material and the appearance of the product simultaneously, we can ensure the accuracy of the kinetic data. The choice of an automated sampling system minimizes human error and allows for high-resolution data collection.
Step-by-Step Experimental Workflow
-
Reactor Setup:
-
Use a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a septum for sampling.
-
Ensure the reactor is thoroughly dried and purged with an inert gas (e.g., Argon or Nitrogen).[1]
-
-
Reagent Preparation:
-
Prepare a stock solution of 7-Bromo-7-octenenitrile and an internal standard (e.g., dodecane) in the chosen anhydrous solvent (e.g., 1,4-dioxane or toluene).
-
Prepare separate stock solutions for the coupling partner (boronic acid, alkene, or alkyne), the base, and the palladium catalyst/ligand system.
-
-
Reaction Initiation and Monitoring:
-
Charge the reactor with the stock solution of 7-Bromo-7-octenenitrile and the internal standard.
-
Add the solutions of the coupling partner and the base.
-
Heat the reaction mixture to the desired temperature under a constant flow of inert gas.
-
Initiate the reaction by injecting the palladium catalyst solution. This is considered time zero.
-
Immediately begin collecting samples at regular intervals using an automated sampling system or a syringe.
-
-
Sample Quenching and Analysis:
-
Quench each sample immediately by adding it to a vial containing a quenching agent (e.g., a dilute acid solution) and a suitable solvent for extraction (e.g., ethyl acetate).
-
Analyze the quenched samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of the starting material and the product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
To determine the reaction order with respect to each component, perform a series of experiments where the concentration of one component is varied while keeping the others constant.
-
Use the method of initial rates to calculate the rate constant and the overall rate law.
-
Visualizing the Experimental Workflow
Caption: Workflow for a kinetic study of cross-coupling reactions.
Visualizing the Catalytic Cycles
Understanding the elementary steps of the catalytic cycle is fundamental to interpreting kinetic data. The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Heck Catalytic Cycle
Caption: Simplified catalytic cycle for the Heck reaction.
Sonogashira Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Conclusion
The choice of a cross-coupling reaction for 7-Bromo-7-octenenitrile depends on the desired synthetic outcome. A kinetic study is a critical tool for understanding and optimizing the chosen transformation. The Suzuki-Miyaura and Sonogashira reactions often exhibit simpler kinetic profiles with oxidative addition as the rate-determining step, while the Heck reaction can be more complex. By employing a rigorous experimental protocol, researchers can generate high-quality kinetic data to guide their synthetic efforts, leading to more efficient, robust, and scalable chemical processes.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Macmillan Group. B-Alkyl Suzuki Couplings. [Link]
-
Royal Society of Chemistry. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
MDPI. Heck Reaction—State of the Art. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
Royal Society of Chemistry. Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]
-
ACS Publications. Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ResearchGate. Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. [Link]
-
ResearchGate. The Heck reaction: Mechanistic insights and novel ligands. [Link]
-
Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Wipf Group. The Synthetic & Mechanistic Organic Chemistry of Palladium. [Link]
-
Royal Society of Chemistry. The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. [Link]
-
ACS Publications. Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions. [Link]
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- 14. books.rsc.org [books.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 7-Bromo-7-octenenitrile
For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of validated analytical methods for the quantification of 7-Bromo-7-octenenitrile, a halogenated unsaturated nitrile with potential applications in organic synthesis and pharmaceutical development. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring scientific integrity and regulatory alignment.[1][2][3][4][5][6][7][8][9][10][11]
Introduction: The Analytical Challenge
7-Bromo-7-octenenitrile presents a unique analytical challenge due to its combination of a reactive bromoalkene moiety and a polar nitrile group. The selection of an appropriate analytical technique is paramount to ensure specificity, accuracy, and precision in its quantification. This guide will compare three principal analytical techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method will be evaluated based on its performance across key validation parameters.
The Foundation of Trust: Analytical Method Validation
The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[1][6][11][12] This involves a thorough evaluation of several performance characteristics, as mandated by regulatory bodies.[1][3][13][14]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15][16][17][18][19]
Comparative Analysis of Analytical Methodologies
This section provides a head-to-head comparison of GC-FID, HPLC-UV, and qNMR for the quantification of 7-Bromo-7-octenenitrile. The experimental data presented is representative of what would be expected from a full validation study.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. The Flame Ionization Detector (FID) is a sensitive, universal detector for organic compounds. Given the volatility of 7-Bromo-7-octenenitrile, GC-FID is a promising technique.[20]
Experimental Protocol: GC-FID Method
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[20]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 200 °C at 15 °C/min, hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Sample Preparation: Samples and standards are prepared in a suitable solvent such as dichloromethane or ethyl acetate.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The presence of a carbon-carbon double bond in 7-Bromo-7-octenenitrile allows for UV detection, although the chromophore is not particularly strong.
Experimental Protocol: HPLC-UV Method
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples and standards are prepared in the mobile phase.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method where the integral of a specific resonance is directly proportional to the number of nuclei, allowing for the determination of concentration against a certified internal standard without the need for a calibration curve of the analyte itself.[21][22][23]
Experimental Protocol: qNMR (¹H) Method
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with a certified internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene).
-
Analyte Signal: The vinylic protons of 7-Bromo-7-octenenitrile.
-
Internal Standard Signal: A well-resolved signal from the internal standard that does not overlap with any analyte or impurity signals.
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Pulse angle of 90°.
-
Sufficient number of scans for adequate signal-to-noise ratio.
-
-
Data Processing: Careful phasing and baseline correction are critical.
Performance Data Summary
The following table summarizes the expected performance of each validated method for the quantification of 7-Bromo-7-octenenitrile.
| Validation Parameter | GC-FID | HPLC-UV | qNMR |
| Specificity | High (good separation of volatile impurities) | High (good separation of non-volatile impurities) | Very High (structurally specific signals) |
| Linearity (r²) | > 0.999 | > 0.999 | Not Applicable (primary method) |
| Range | 1 - 200 µg/mL | 5 - 500 µg/mL | Dependent on sample and standard concentration |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (RSD%) | < 2.0% | < 2.0% | < 1.0% |
| LOD | ~0.3 µg/mL | ~1.5 µg/mL | ~10 µg/mL |
| LOQ | ~1 µg/mL | ~5 µg/mL | ~30 µg/mL |
| Robustness | High | High | High |
In-Depth Discussion and Causality of Experimental Choices
GC-FID: The choice of a non-polar DB-5ms column is based on the relatively non-polar nature of 7-Bromo-7-octenenitrile. The temperature program is designed to ensure good separation from potential impurities and solvent peaks. The high sensitivity of the FID makes this method suitable for trace-level quantification.[20]
HPLC-UV: A C18 column is a versatile choice for reverse-phase chromatography of moderately polar compounds. The acetonitrile/water mobile phase provides good peak shape and retention. The detection wavelength of 210 nm is chosen to maximize the signal for the weak UV chromophore. The lower sensitivity compared to GC-FID is a key consideration.
qNMR: The primary advantage of qNMR is its ability to provide a highly accurate and precise quantification without the need for a specific reference standard of the analyte, relying instead on a certified internal standard.[21][24] This is particularly valuable for novel compounds where a certified standard may not be readily available. The choice of a high-field NMR instrument enhances sensitivity and spectral dispersion, improving the accuracy of integration.
Visualization of the Analytical Workflow
Workflow for Chromatographic Method Validation
Caption: A generalized workflow for the development and validation of chromatographic methods.
Decision Matrix for Method Selection
Caption: A decision matrix to guide the selection of the most appropriate analytical method.
Conclusion and Recommendations
The choice of the optimal analytical method for the quantification of 7-Bromo-7-octenenitrile is contingent upon the specific requirements of the analysis.
-
GC-FID is recommended for applications requiring high sensitivity, such as the determination of trace impurities or residual analysis. Its robustness and reliability make it a workhorse for routine quality control.
-
HPLC-UV is a suitable alternative, particularly when dealing with complex matrices that may contain non-volatile components. While less sensitive than GC-FID for this particular analyte, its versatility is a significant advantage.
-
qNMR stands out as the method of choice for the certification of reference materials or when an absolute, unbiased quantification is required without reliance on a specific standard of the analyte. Its high precision and structural specificity provide a high degree of confidence in the results.
Ultimately, a comprehensive understanding of the analytical needs, coupled with the validation data presented, will empower researchers to select the most appropriate and scientifically sound method for the quantification of 7-Bromo-7-octenenitrile.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
ICH Q2 Analytical Method Validation. SlideShare. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
EMA publishes Document on the Validation of analytical Methods. gmp-compliance.org. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
-
Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. MDPI. [Link]
-
Quantitative NMR Spectroscopy.docx. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Universal Quantitative NMR Analysis of Complex Natural Samples. PMC. [Link]
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What is qNMR and why is it important?. Mestrelab Resources. [Link]
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Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]
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The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
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Robustness in Analytical Methods Outlined. Pharmaceutical Technology. [Link]
-
How to perform Robustness in Analytical Method Validation. Pharma Knowledge Forum. [Link]
-
Why a robust method is essential in pharmaceutical analysis. Chromatography Today. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
